![molecular formula C26H44NNaO7 B14789721 sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)
sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium taurocholate can be synthesized through the conjugation of cholic acid with taurine. The reaction typically involves the activation of cholic acid with a coupling agent such as carbodiimide, followed by the addition of taurine in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of sodium taurocholate often involves the extraction and purification of bile from animals, followed by chemical modification to produce the desired compound. This process includes steps like hydrolysis, extraction, and crystallization to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Sodium taurocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acids.
Reduction: Reduction reactions can modify its hydroxyl groups.
Substitution: It can participate in substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic reagents and catalysts.
Major Products Formed
The major products formed from these reactions include various bile acids and their derivatives, which have different physiological roles and applications .
Aplicaciones Científicas De Investigación
Sodium taurocholate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: It plays a role in studying lipid metabolism and transport.
Medicine: It is used in drug delivery systems to enhance the absorption of poorly soluble drugs.
Industry: It is employed in the formulation of detergents and cleaning agents.
Mecanismo De Acción
Sodium taurocholate exerts its effects by emulsifying fats in the small intestine, which enhances the digestion and absorption of dietary lipids. It interacts with bile acid receptors and transporters, facilitating the formation of micelles that solubilize lipids for absorption .
Comparación Con Compuestos Similares
Similar Compounds
Sodium glycocholate: Another bile salt with similar emulsifying properties.
Sodium deoxycholate: A bile salt with a slightly different structure and function.
Sodium chenodeoxycholate: Known for its role in dissolving cholesterol gallstones.
Uniqueness
Sodium taurocholate is unique due to its specific structure, which allows it to effectively emulsify fats and enhance lipid absorption. Its role in drug delivery systems also sets it apart from other bile salts .
Propiedades
Fórmula molecular |
C26H44NNaO7 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate |
InChI |
InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;;/m0../s1 |
Clave InChI |
YWROUPFMHKARON-PLCYQCFJSA-M |
SMILES isomérico |
CC(CCC(=O)NCC(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O.[Na+] |
SMILES canónico |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14789639.png)
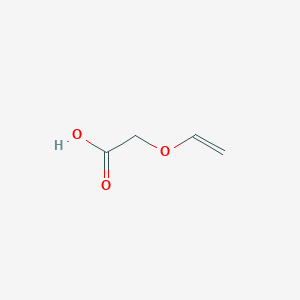
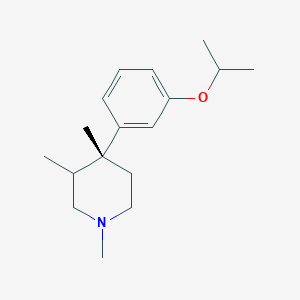
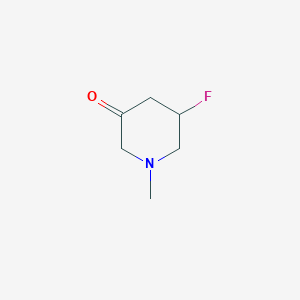
![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)
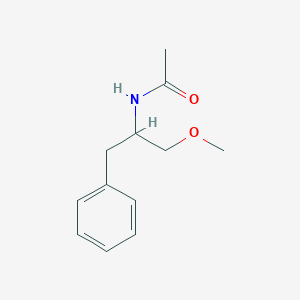
![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)
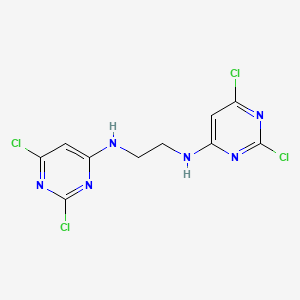
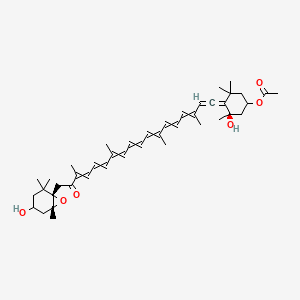


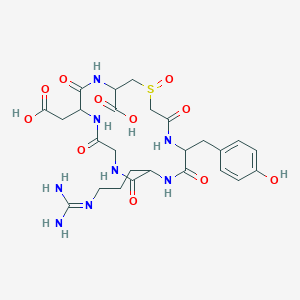
![2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14789719.png)

